molecular formula C8H12BrN3O2 B13932201 Tert-butyl 3-amino-4-bromo-1h-pyrazole-1-carboxylate

Tert-butyl 3-amino-4-bromo-1h-pyrazole-1-carboxylate

Katalognummer: B13932201
Molekulargewicht: 262.10 g/mol
InChI-Schlüssel: ZNLQWXDBOKYERP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-amino-4-bromo-1H-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, an amino group, a bromine atom, and a carboxylate group attached to the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-bromo-1H-pyrazole-1-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Amination: The amino group at the 3-position can be introduced through nucleophilic substitution reactions using appropriate amines.

    Carboxylation: The carboxylate group can be introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions to form various derivatives.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Amination: Primary or secondary amines in the presence of a base.

    Carboxylation: Tert-butyl chloroformate and triethylamine.

Major Products:

    Substituted Pyrazoles: Formed through nucleophilic substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-amino-4-bromo-1H-pyrazole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activities or receptor binding.

    Chemical Synthesis: The compound is valuable in organic synthesis for the preparation of more complex molecules.

Wirkmechanismus

The mechanism of action of tert-butyl 3-amino-4-bromo-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the amino and bromine groups allows it to interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The carboxylate group can also participate in coordination with metal ions or other functional groups.

Vergleich Mit ähnlichen Verbindungen

  • Tert-butyl 4-bromo-1H-pyrazole-1-carboxylate
  • Tert-butyl 3-amino-1H-pyrazole-1-carboxylate
  • Tert-butyl 3-methyl-1H-pyrazole-1-carboxylate

Comparison:

  • Tert-butyl 4-bromo-1H-pyrazole-1-carboxylate: Lacks the amino group at the 3-position, which may affect its reactivity and biological activity.
  • Tert-butyl 3-amino-1H-pyrazole-1-carboxylate: Lacks the bromine atom at the 4-position, which may influence its chemical properties and potential applications.
  • Tert-butyl 3-methyl-1H-pyrazole-1-carboxylate: Contains a methyl group instead of an amino group, leading to different reactivity and potential uses.

Tert-butyl 3-amino-4-bromo-1H-pyrazole-1-carboxylate stands out due to the presence of both the amino and bromine groups, making it a versatile intermediate for various chemical transformations and applications.

Eigenschaften

Molekularformel

C8H12BrN3O2

Molekulargewicht

262.10 g/mol

IUPAC-Name

tert-butyl 3-amino-4-bromopyrazole-1-carboxylate

InChI

InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)12-4-5(9)6(10)11-12/h4H,1-3H3,(H2,10,11)

InChI-Schlüssel

ZNLQWXDBOKYERP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C=C(C(=N1)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.